molecular formula C16H15N5O5 B471574 4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol

4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol

Cat. No.: B471574
M. Wt: 357.32g/mol
InChI Key: TWHAHHZBAQHETH-UHFFFAOYSA-N
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Description

4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol is a complex organic compound that features a morpholine ring, a nitro group, and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol typically involves multiple steps, starting from readily available precursorsThe final step often includes the coupling of the nitrobenzoxadiazole with a phenol derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoxadiazole moiety can act as a fluorescent probe, allowing for the visualization of biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol apart is its unique combination of a morpholine ring, a nitro group, and a benzoxadiazole moiety.

Properties

Molecular Formula

C16H15N5O5

Molecular Weight

357.32g/mol

IUPAC Name

4-[(7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol

InChI

InChI=1S/C16H15N5O5/c22-11-3-1-10(2-4-11)17-12-9-13(20-5-7-25-8-6-20)14-15(19-26-18-14)16(12)21(23)24/h1-4,9,17,22H,5-8H2

InChI Key

TWHAHHZBAQHETH-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=C(C=C4)O

Canonical SMILES

C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=C(C=C4)O

Origin of Product

United States

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